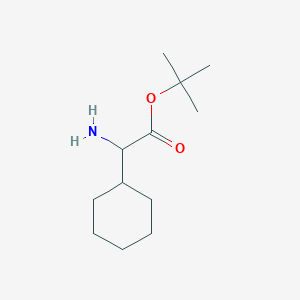

tert-Butyl 2-amino-2-cyclohexylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-2-cyclohexylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h9-10H,4-8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPMMEPRLRLVOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218397-71-7 | |

| Record name | tert-butyl 2-amino-2-cyclohexylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Cornerstone of Synthetic Peptide Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of Protected Amino Acid Esters

In the landscape of drug development and biochemical research, protected amino acid esters are indispensable building blocks for the chemical synthesis of peptides and peptidomimetics.[1][] The strategic masking of the α-amino group with a temporary protecting group and the C-terminal carboxylic acid as an ester is fundamental to controlling the sequence-specific formation of peptide bonds and preventing undesirable side reactions, such as uncontrolled polymerization.[][3] The choice of protecting group strategy—most commonly the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group—profoundly influences not only the synthetic route but also the physicochemical properties of the monomeric units themselves.[][4]

This guide provides a comprehensive exploration of the core physicochemical properties of these critical reagents. We will delve into the causality behind how different protecting groups and ester functionalities dictate solubility, lipophilicity, stability, and chromatographic behavior. Understanding these properties is not merely academic; it is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the chemical integrity of the final peptide product. This document is intended for researchers, scientists, and drug development professionals who seek to bridge the gap between theoretical knowledge and practical application in peptide chemistry.

Section 1: The Influence of Protecting Groups on Solubility

The solubility of a protected amino acid ester in various organic solvents is a primary determinant of its utility in both solution-phase and solid-phase peptide synthesis (SPPS). The protecting groups and ester moieties transform the zwitterionic nature of a free amino acid into a more hydrophobic, organic-soluble entity.[5][6]

The introduction of urethane-type protecting groups like Boc, Fmoc, and benzyloxycarbonyl (Cbz) significantly increases solubility in common organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).

-

Boc-Protected Amino Acids: These derivatives are generally crystalline, stable solids that exhibit good solubility in a wide range of non-polar and polar aprotic solvents, including DCM, tetrahydrofuran (THF), and dioxane.[4][7] Their solubility profile is a key reason for their historical and continued use in the Boc/Bn SPPS strategy.

-

Fmoc-Protected Amino Acids: The large, aromatic fluorenyl system in the Fmoc group imparts a distinct solubility profile. While also soluble in polar aprotic solvents like DMF and NMP, their solubility in less polar solvents like DCM can be more variable depending on the amino acid side chain. The α-amino-protecting group should confer solubility in the most common solvents used during synthesis.[4]

The esterification of the C-terminus, typically as a methyl, ethyl, or benzyl ester, further enhances solubility in organic media by eliminating the highly polar carboxylate group. However, the choice of solvent is critical. For instance, a study on the synthesis of AEDab triamino acid building blocks noted poor solubility of a Cbz-protected starting material in methanol containing 1% acetic acid, which necessitated the use of solvent mixtures or higher concentrations of acetic acid to improve yields during reductive alkylation.[8]

| Property | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Cbz (Benzyloxycarbonyl) |

| Structure | (CH₃)₃C-O-CO- | Fluorenyl-CH₂-O-CO- | Benzyl-O-CO- |

| Removal Condition | Mild to strong acid (e.g., TFA in DCM).[4][9][] | Mild base (e.g., 20% piperidine in DMF).[4][9] | Catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH).[9][11] |

| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[4][] | Stable to mild acids; allows for acid-labile side-chain protecting groups (e.g., Boc, tBu).[1][4] | Stable to mild acid and base treatments.[11] |

| Solubility Impact | Generally confers good solubility in a wide range of organic solvents.[4] | Large aromatic moiety influences solubility; excellent in DMF, NMP. | Good solubility in many organic solvents. |

| Monitoring | No UV absorbance for monitoring. | Strong UV absorbance of the fluorenyl group allows for real-time monitoring of deprotection.[1] | UV active, but less practical for real-time monitoring in SPPS. |

Section 2: Lipophilicity (LogP/LogD) and Its Chromatographic Implications

Lipophilicity, the affinity of a molecule for a non-polar environment, is a crucial physicochemical parameter. It is typically quantified as the logarithm of the partition coefficient (LogP) between octanol and water. For protected amino acid esters, lipophilicity is dictated by the combined contributions of the amino acid side chain, the N-terminal protecting group, and the C-terminal ester.

This property directly governs the retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse technique for purity analysis and purification.[12][13] In RP-HPLC, a non-polar stationary phase (like C18) is used, and more hydrophobic molecules interact more strongly, leading to longer retention times.[12][14]

-

Impact of Protecting Groups: The introduction of a Boc group significantly increases the hydrophobicity of an amino acid, making RP-HPLC an ideal analytical method.[12] The large, planar Fmoc group confers even greater lipophilicity.

-

Impact of Side Chains: The elution order of a series of protected amino acid esters is primarily determined by the hydrophobicity of their side chains. For example, in a series of Boc-protected amino acids, Boc-Gly would elute earlier than Boc-Ala, which would elute before the more hydrophobic Boc-Leu or Boc-Phe.[12]

-

Conformer-Specific Lipophilicity: Research has shown that even different conformers of the same molecule, such as the cis and trans rotamers of proline derivatives, can exhibit different partition coefficients (logp).[15] This subtle effect can influence chromatographic peak shape and the molecule's interaction with biological targets.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

This protocol describes the "shake-flask" method, a foundational technique for LogP determination. The principle relies on measuring the concentration of the analyte in both the octanol and aqueous phases of an equilibrated system.

Causality: The choice of 1-octanol as the non-polar phase is a standard that mimics the lipid bilayer of cell membranes. Pre-saturating the solvents is a critical step to ensure that the partitioning of the analyte is the only process being measured, not the mutual dissolution of the solvents themselves, thus ensuring the trustworthiness of the measurement.

-

Preparation of Phases:

-

Mix equal volumes of 1-octanol and purified water (or a suitable buffer like PBS, pH 7.4, for LogD measurements) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely and collect each phase. This is your pre-saturated octanol and pre-saturated water.

-

-

Sample Preparation:

-

Accurately prepare a stock solution of the protected amino acid ester in pre-saturated octanol at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the octanol stock solution with the same volume of pre-saturated water (e.g., 2 mL of each).

-

Seal the vial and shake gently on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation:

-

Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique, most commonly RP-HPLC with UV detection. A calibration curve must be prepared for quantification in both octanol and water matrices.

-

-

Calculation:

-

LogP = log₁₀ ( [Analyte]octanol / [Analyte]water )

-

Section 3: Chemical Stability and Degradation Pathways

The stability of protected amino acid esters is paramount for their successful application, as degradation can lead to impurities, lower yields, and racemization.[] Stability must be considered under the specific conditions of peptide synthesis, which involve repeated cycles of deprotection and coupling.

-

Acid Stability: This is the defining characteristic of the Fmoc/tBu strategy. The Fmoc group is stable to the mild acidic conditions (e.g., TFA) used to cleave the final peptide from the resin and remove acid-labile side-chain protecting groups like tert-butyl (tBu) and Boc.[1][] Conversely, the Boc group is designed to be removed by acid, typically 25-50% TFA in DCM.[4] The Cbz group shows greater resistance to TFA than Boc but can be cleaved by strong acids like HBr in acetic acid.[11]

-

Base Stability: The Fmoc group is labile to basic conditions, readily removed by piperidine in DMF.[4] This orthogonality to acid-labile groups is the cornerstone of modern SPPS.[1] Boc and Cbz groups, on the other hand, are generally stable to the basic conditions used for Fmoc removal.[4][11] However, standard ester hydrolysis often requires highly basic or acidic conditions that are incompatible with Fmoc or other acid-labile groups, necessitating the development of milder, orthogonal hydrolysis methods.[16][17]

-

Racemization: The chiral integrity of amino acids is crucial for the biological activity of the final peptide. Racemization can occur during the activation step of peptide coupling, particularly for sensitive amino acids like histidine and cysteine.[] The choice of protecting group and coupling reagents is critical to minimize this side reaction.

Workflow: Forced Degradation Studies

Forced degradation, or stress testing, is a systematic way to identify potential degradation products and establish the intrinsic stability of a molecule.[18][19] This is a critical exercise in pharmaceutical development to develop stability-indicating analytical methods.[20][21]

Causality: The conditions (acid, base, oxidation, heat, light) are chosen to mimic potential stress scenarios during synthesis, storage, and transport.[19] The goal is not to completely destroy the molecule but to achieve a target degradation of 10-20%, which is sufficient to generate and detect the primary degradation products without creating a complex mixture of secondary degradants.[18][20]

Caption: Workflow for a forced degradation study.

Section 4: Analytical and Spectroscopic Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and integrity of protected amino acid esters.

-

High-Performance Liquid Chromatography (HPLC): As discussed, RP-HPLC is the primary tool for assessing purity and monitoring reactions.[12][22] The use of C18 or other non-polar stationary phases, with mobile phases typically consisting of water-acetonitrile gradients containing an acid modifier like TFA or formic acid, allows for excellent separation based on hydrophobicity.[14][22] Chiral HPLC methods can also be employed to assess enantiomeric purity.[16][23]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[24] Techniques like electrospray ionization (ESI) are commonly coupled with LC (LC-MS) to provide mass information for each peak separated by the HPLC, aiding in the identification of impurities and degradation products.[22][25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. They provide definitive confirmation of the covalent structure, confirming the successful installation of the protecting group and ester, and can reveal the presence of process-related impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.[26] The presence of strong carbonyl (C=O) stretching bands for the ester and the carbamate protecting group, along with N-H bands, can confirm the general structure of the molecule.

-

UV-Vis Spectroscopy: The utility of UV-Vis spectroscopy depends on the protecting group. The Fmoc group has a strong chromophore, absorbing around 260-300 nm, which is exploited for quantification and monitoring deprotection in SPPS.[1][27] The Cbz group also has a characteristic UV absorbance due to the benzene ring. In contrast, the Boc group lacks a significant UV chromophore, making direct UV detection less straightforward.[16] Aromatic amino acids (Phe, Tyr, Trp) themselves contribute to UV absorbance around 260-280 nm.[28]

Experimental Protocol: RP-HPLC Analysis for Purity Assessment

Causality: This protocol provides a general starting point for the analysis of Boc- or Fmoc-protected amino acid esters. The gradient elution is necessary to separate compounds with a wide range of polarities, from early-eluting polar impurities to the late-eluting, highly hydrophobic product. The use of trifluoroacetic acid (TFA) as an ion-pairing agent sharpens peaks and improves resolution by providing a consistent counter-ion for any basic sites on the analytes or stationary phase.

-

System: High-Performance Liquid Chromatography system with a UV detector and autosampler.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) TFA in purified water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength:

-

For Fmoc-derivatives: 265 nm or 301 nm.

-

For Boc/Cbz-derivatives with aromatic side chains (Phe, Tyr, Trp): 254 nm or 280 nm.

-

For Boc-derivatives without strong chromophores: 210-220 nm (peptide bond region).

-

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

-

Gradient Program (Illustrative):

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B (linear gradient)

-

25-30 min: 90% B (hold)

-

30-31 min: 90% to 10% B (return to initial)

-

31-35 min: 10% B (re-equilibration)

-

Caption: Decision logic for selecting a protecting group strategy.

Conclusion

The physicochemical properties of protected amino acid esters are not isolated parameters but form an interconnected web that dictates the success of peptide synthesis. Solubility determines the choice of reaction media, lipophilicity governs purification and analysis, and chemical stability ensures the integrity of the final product. A thorough understanding of how the interplay between the amino acid side chain, the N-terminal protecting group, and the C-terminal ester defines these properties empowers the modern chemist to make informed decisions, troubleshoot synthetic challenges, and ultimately accelerate the development of novel peptide-based therapeutics and research tools. By applying the principles and protocols outlined in this guide, researchers can better control their synthetic processes, leading to higher purity, improved yields, and more reliable scientific outcomes.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

- Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Various Sources.

-

Wikipedia. (n.d.). Peptide synthesis. [Link]

-

ResearchGate. (2025). HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry. [Link]

- Stelakatos, G. C., Argyropoulos, D., & Zervas, L. (1959). New Methods in Peptide Synthesis. Part 111. Protection of Carboxyl Group.

-

Pedroso, E., Grandas, A., Amor, J. C., & Giralt, E. (1987). Reversed-phase high-performance liquid chromatography of protected peptide segments. Journal of Chromatography A. [Link]

-

Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Kamberi, M., & Tsutsumi, N. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Lee, H.-G., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Omega. [Link]

-

Tarselli, M. A., et al. (2020). Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. Angewandte Chemie International Edition. [Link]

-

Patel, S., Vyas, V. K., & Mehta, P. J. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics. [Link]

-

Giaginis, C., & Tsantili-Kakoulidou, A. (2008). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Mini-Reviews in Medicinal Chemistry. [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

-

van den Bremer, E. T. J. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

-

Levesque, E., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. [Link]

-

ResearchGate. (n.d.). Nine physicochemical properties for 20 amino acid types. [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of (a) esters 2 (black, solid line), 11... [Link]

-

Grushka, E., Leshem, R., & Gilon, C. (1983). Retention behavior of amino acid enantiomers in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

-

Klotz, I. M., & Gruen, D. M. (1945). Infrared Absorption Spectra of Some Amino Acids and their Complexes. Journal of the American Chemical Society. [Link]

-

Royal Society of Chemistry. (n.d.). {Supplementary Data}. [Link]

-

ResearchGate. (2025). Lipophilicity Determination for Amino-Drugs Compounds Using Theoretical Calculations. [Link]

-

AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

SHIMADZU CORPORATION. (n.d.). Analytical Methods for Amino Acids. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]

-

Nieden, F. Z., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of Chromatography B. [Link]

-

Levesque, E., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. [Link]

- University of Montana. (n.d.).

-

Academia.edu. (n.d.). Amino Acid-Protecting Groups. [Link]

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. azolifesciences.com [azolifesciences.com]

- 14. Reversed-phase high-performance liquid chromatography of protected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. biopharmaspec.com [biopharmaspec.com]

- 20. biopharminternational.com [biopharminternational.com]

- 21. pharmtech.com [pharmtech.com]

- 22. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 23. researchgate.net [researchgate.net]

- 24. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 25. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. {Supplementary Data} [rsc.org]

- 28. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]

Methodological & Application

Application Notes and Protocols for Amide Bond Formation with tert-butyl 2-amino-2-cyclohexylacetate

Abstract

Amide bond formation is a cornerstone of modern organic and medicinal chemistry. This guide provides a comprehensive overview and detailed experimental protocols for the coupling of carboxylic acids with the sterically demanding amino acid derivative, tert-butyl 2-amino-2-cyclohexylacetate. The inherent steric hindrance posed by the α-cyclohexyl group presents unique challenges to achieving high-yielding and pure products. Herein, we dissect the mechanistic considerations for successful amide synthesis with this substrate, offering optimized protocols for both carbodiimide-mediated and uronium salt-based coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable building block into their synthetic workflows.

Introduction: Navigating the Challenges of Steric Hindrance

The synthesis of amides from a carboxylic acid and an amine is a fundamental transformation, yet its efficiency is highly dependent on the steric and electronic properties of the coupling partners. This compound is a valuable building block, particularly in the synthesis of peptidomimetics and other biologically active molecules. Its α-cyclohexyl group can impart favorable conformational constraints and lipophilicity to a target molecule. However, this bulky substituent, directly adjacent to the nucleophilic amine, significantly encumbers the approach to the activated carboxylic acid, often leading to sluggish or incomplete reactions with standard coupling protocols.[1][2]

The tert-butyl ester functionality, while serving as a robust protecting group, can also contribute to the overall steric bulk of the molecule.[1] Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are critical to overcoming these steric barriers and achieving efficient amide bond formation.[2][3] This guide will focus on two of the most effective classes of coupling reagents for such challenging transformations: carbodiimides, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium salts, exemplified by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][5]

Reagents and Materials

For successful and reproducible results, ensure all reagents are of high purity and solvents are anhydrous.

| Reagent/Material | Grade | Recommended Supplier | Notes |

| This compound | ≥98% | Sigma-Aldrich, Combi-Blocks | Store under inert atmosphere. |

| Carboxylic Acid of Interest | ≥98% | Various | Ensure dryness before use. |

| EDC·HCl (EDCI) | ≥98% | Sigma-Aldrich, Oakwood Chemical | Water-soluble carbodiimide. |

| HOBt (Hydroxybenzotriazole) | Anhydrous | BroadPharm, Chem-Impex | Additive to suppress racemization. |

| HATU | ≥98% | BroadPharm, TCI Chemicals | Highly efficient uronium salt. |

| DIPEA (Hünig's Base) | ≥99.5% | Acros Organics, Alfa Aesar | Non-nucleophilic base. |

| Dichloromethane (DCM) | Anhydrous | Acros Organics, Fisher Scientific | Common reaction solvent. |

| N,N-Dimethylformamide (DMF) | Anhydrous | EMD Millipore, Sigma-Aldrich | Polar aprotic solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, VWR | For extraction. |

| Saturated aq. NaHCO₃ | - | - | For aqueous work-up. |

| Brine | - | - | For aqueous work-up. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying organic layers. |

| Silica Gel | 230-400 mesh | Sorbent Technologies, Grace | For column chromatography. |

Mechanistic Considerations and Protocol Design

The key to successfully coupling a sterically hindered amine like this compound is the efficient generation of a highly reactive acylating agent that can be readily attacked by the encumbered nucleophile.

EDC/HOBt Mediated Coupling: A Classic Approach

The EDC/HOBt system is a widely used and cost-effective method for amide bond formation.[6][7] The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and EDC. This highly reactive intermediate can then be intercepted by HOBt to form an active ester, which is less prone to racemization and more stable. The sterically hindered amine then attacks this active ester to form the desired amide.[6]

Caption: EDC/HOBt Coupling Mechanism.

For sterically hindered substrates, it is crucial to allow sufficient time for the formation of the HOBt active ester before the addition of the amine. This can improve the overall yield by ensuring the presence of a more reactive and stable acylating species.

HATU Mediated Coupling: A High-Potency Alternative

HATU is a uronium salt-based coupling reagent known for its high efficiency and rapid reaction rates, especially in difficult couplings.[5][8] In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This species is more reactive than the corresponding HOBt ester, making HATU particularly well-suited for coupling sterically hindered amines.[5]

Caption: HATU Coupling Mechanism.

A common strategy to maximize the efficiency of HATU couplings is to "pre-activate" the carboxylic acid with HATU and DIPEA for a short period before adding the amine.[8] This ensures the quantitative formation of the highly reactive OAt-active ester.

Experimental Protocols

The following protocols are designed for a 1.0 mmol scale reaction. They can be scaled up or down as needed, with appropriate adjustments to solvent volumes.

Protocol 1: EDC/HOBt Coupling

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 mmol, 1.0 eq) and HOBt (1.2 mmol, 1.2 eq).

-

Dissolution: Dissolve the solids in anhydrous DCM or DMF (5-10 mL).

-

Amine Addition: Add this compound (1.1 mmol, 1.1 eq) to the reaction mixture.

-

Cooling: Cool the flask to 0 °C in an ice bath with stirring.

-

EDC Addition: Add EDC·HCl (1.2 mmol, 1.2 eq) portion-wise over 5 minutes.

-

Base Addition: Add DIPEA (2.5 mmol, 2.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Coupling with Pre-activation

-

Pre-activation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.1 mmol, 1.1 eq).

-

Dissolution: Dissolve the solids in anhydrous DMF (5 mL).

-

Base Addition: Add DIPEA (3.0 mmol, 3.0 eq) and stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: In a separate flask, dissolve this compound (1.2 mmol, 1.2 eq) in anhydrous DMF (2 mL) and add it dropwise to the pre-activated mixture.

-

Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and water (20 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Product Characterization

The purified amide product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the newly formed amide.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Insufficient reactivity of coupling agent. | Switch from EDC/HOBt to the more potent HATU. |

| Steric hindrance impeding the reaction. | Increase reaction time and/or temperature (e.g., to 40 °C). | |

| Formation of Byproducts | Side reaction of the amine with HATU. | Ensure pre-activation of the carboxylic acid before adding the amine. |

| Epimerization of the carboxylic acid. | Perform the reaction at 0 °C to room temperature; avoid excessive heat. | |

| Difficult Purification | Water-soluble byproducts from EDC coupling. | Ensure thorough aqueous work-up to remove the urea byproduct. |

Conclusion

The successful acylation of this compound is readily achievable with careful consideration of the steric challenges it presents. While standard EDC/HOBt protocols can be effective, the use of a high-potency uronium salt reagent such as HATU, particularly with a pre-activation step, is recommended for maximizing yields and minimizing reaction times. The protocols and insights provided in this guide offer a robust starting point for researchers to efficiently incorporate this sterically hindered building block into their synthetic endeavors.

References

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Journal of Peptide Research, 2004. Available at: [Link]

-

Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. PMC. Available at: [Link]

-

Different coupling partners for the N-cyclohexylation of glycine. Reaction conditions. ResearchGate. Available at: [Link]

-

Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

-

α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available at: [Link]

-

The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

-

Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. Available at: [Link]

-

The Synthesis of Sterically Hindered Amides. CHIMIA, 2015. Available at: [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016. Available at: [Link]

-

HATU coupling - what's the best order? Reddit. Available at: [Link]

Sources

- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 2. chimia.ch [chimia.ch]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. reddit.com [reddit.com]

The Uncharted Path: Exploring the Potential of tert-Butyl 2-Amino-2-cyclohexylacetate as a Chiral Auxiliary in Asymmetric Synthesis

Senior Application Scientist Note: In the field of asymmetric synthesis, the quest for novel and efficient chiral auxiliaries is perpetual. These molecular scaffolds are pivotal in translating the chirality of a single stereocenter into the controlled formation of new stereogenic centers, a cornerstone of modern pharmaceutical and fine chemical development. This guide ventures into the theoretical application and methodological framework for utilizing tert-butyl 2-amino-2-cyclohexylacetate as a chiral auxiliary, specifically for the asymmetric synthesis of non-proteinogenic α-amino acids.

It is critical to premise this guide with a disclosure of the current scientific landscape: extensive literature searches did not yield established, specific protocols or quantitative performance data for this compound as a chiral auxiliary. Therefore, the following application notes and protocols are constructed based on well-established principles and analogous reactivity observed with structurally similar chiral glycine equivalents, most notably the methodologies pioneered in the O'Donnell amino acid synthesis.[1] This document serves as an expert-guided, theoretical framework to direct researchers in the potential development and optimization of this uncharted chiral auxiliary.

Introduction: The Rationale for a Cyclohexyl-Based Amino Ester Auxiliary

A chiral auxiliary is a transient stereogenic unit that, when attached to a prochiral substrate, directs a chemical transformation to occur with a high degree of diastereoselectivity.[2] The ideal auxiliary should be readily available in enantiopure form, easily attached to the substrate, exert a powerful stereodirecting influence, and be removable under mild conditions without racemization of the newly formed stereocenter.

This compound presents an intriguing scaffold for a chiral auxiliary for several reasons:

-

Steric Hindrance: The bulky cyclohexyl group is poised to create a highly differentiated steric environment around the prochiral center, which is fundamental for effective facial discrimination of an incoming electrophile.

-

Conformational Rigidity: The cyclohexane ring can adopt a stable chair conformation, which may lock the auxiliary into a predictable three-dimensional arrangement, leading to consistent and high levels of stereocontrol.

-

Tertiary Butyl Ester: The tert-butyl ester functionality is robust under basic conditions typically used for enolate formation and alkylation but can be cleaved under acidic conditions, offering a convenient deprotection strategy.[1]

Proposed General Workflow

The asymmetric synthesis of a target α-amino acid using this compound as a chiral auxiliary would conceptually follow a three-stage process. This workflow is designed to first establish a chiral, enolizable substrate, then create the new α-stereocenter with high diastereoselectivity, and finally, liberate the desired product and recover the auxiliary.

Figure 1. Proposed workflow for asymmetric synthesis using the chiral auxiliary.

Application Notes & Protocols

Stage 1: Formation of the Chiral Schiff Base Adduct

The initial step involves the covalent attachment of the chiral auxiliary to a glycine derivative, effectively creating a chiral glycine equivalent. The most common and direct method to achieve this is through the formation of a Schiff base from the primary amine of the auxiliary and a glyoxylate ester. For enhanced stability and reactivity, a benzophenone imine of a glycine ester is often used in a transimination reaction.

Protocol 1: Synthesis of the Chiral Schiff Base

-

Materials:

-

This compound (1.0 equiv)

-

Benzophenone imine (1.1 equiv)

-

Anhydrous toluene or dichloromethane (DCM)

-

Molecular sieves (4Å)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous solvent.

-

Add benzophenone imine to the solution.

-

Add activated 4Å molecular sieves to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.

-

Upon completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.

-

The crude Schiff base is typically used in the next step without further purification.

-

Causality Behind Experimental Choices:

-

Benzophenone Imine: This creates a sterically bulky and electronically conjugated system that enhances the acidity of the α-protons of the glycine moiety, facilitating enolate formation.[1]

-

Anhydrous Conditions & Molecular Sieves: The formation of the imine is a condensation reaction that releases water. Removing water drives the equilibrium towards the product.

Stage 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step. The chiral Schiff base is deprotonated to form a planar enolate. The bulky cyclohexyl group on the chiral auxiliary is expected to effectively shield one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. The choice of base, solvent, and reaction temperature is critical for achieving high diastereoselectivity.

Protocol 2: Asymmetric Alkylation of the Chiral Schiff Base

-

Materials:

-

Chiral Schiff base from Protocol 1 (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.05 equiv, freshly prepared or titrated)

-

Electrophile (e.g., benzyl bromide, methyl iodide) (1.1 equiv)

-

-

Procedure:

-

Dissolve the chiral Schiff base in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the strong base (LDA or LHMDS) dropwise via syringe. The solution should develop a deep color, indicating enolate formation.

-

Stir the solution at -78 °C for 30-60 minutes.

-

Add the electrophile dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Strong, Non-nucleophilic Base: LDA or LHMDS are required to completely and irreversibly deprotonate the α-carbon without competing nucleophilic attack at the ester carbonyl.[3]

-

Low Temperature (-78 °C): This is crucial to maintain the stability of the lithium enolate, prevent side reactions, and enhance the kinetic control of the alkylation, which is often the source of high diastereoselectivity.

-

Aprotic Polar Solvent (THF): THF is an excellent solvent for stabilizing the lithium enolate through coordination.

Table 1: Predicted Outcome for Diastereoselective Alkylation *

| Electrophile (R-X) | Predicted Product | Expected Diastereomeric Ratio (d.r.) | Expected Yield |

| Benzyl bromide | α-Benzyl derivative | >90:10 | Good to Excellent |

| Methyl iodide | α-Methyl derivative | >90:10 | Good to Excellent |

| Allyl bromide | α-Allyl derivative | >85:15 | Good |

| Isopropyl iodide | α-Isopropyl derivative | Moderate to Good | Moderate |

*This table is a theoretical projection based on results from similar chiral glycine enolate systems. Actual results would require experimental validation.

Stage 3: Auxiliary Cleavage and Product Isolation

The final step is the removal of the chiral auxiliary to reveal the desired α-amino acid. The Schiff base is typically hydrolyzed under mild acidic conditions, which also cleaves the tert-butyl ester to the corresponding carboxylic acid.

Protocol 3: Hydrolysis of the Alkylated Adduct

-

Materials:

-

Purified alkylated Schiff base from Protocol 2

-

Tetrahydrofuran (THF) or Dioxane

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the alkylated Schiff base in THF or dioxane.

-

Add an equal volume of 1 M HCl.

-

Stir the biphasic mixture vigorously at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the starting material.

-

Once the reaction is complete, wash the mixture with an organic solvent (e.g., diethyl ether or DCM) to remove the benzophenone byproduct.

-

The aqueous layer, containing the hydrochloride salt of the amino acid, can be concentrated under reduced pressure.

-

The resulting amino acid can be used as the hydrochloride salt or neutralized and further purified by ion-exchange chromatography or recrystallization.

-

Causality Behind Experimental Choices:

-

Mild Acidic Hydrolysis: This condition is sufficient to hydrolyze both the imine and the tert-butyl ester without causing epimerization at the newly formed stereocenter.

Mechanism of Stereocontrol: A Predictive Model

The stereochemical outcome of the alkylation is dictated by the facial bias imposed by the chiral auxiliary on the intermediate enolate. It is hypothesized that the lithium cation will chelate to both the enolate oxygen and the imine nitrogen, creating a rigid, five-membered ring structure. In this conformation, the bulky cyclohexyl group would be expected to effectively block one of the diastereotopic faces of the planar enolate, directing the electrophile to approach from the opposite, less sterically encumbered face.

Figure 2. A conceptual model illustrating the proposed mechanism of stereocontrol. The cyclohexyl group acts as a steric shield, directing the approach of the electrophile. (Note: A graphical representation of the chemical structure would be inserted here).

Conclusion and Future Outlook

While this compound remains a theoretically promising yet underexplored chiral auxiliary, the principles of asymmetric synthesis provide a clear roadmap for its potential application. The protocols and rationale outlined in this guide are intended to serve as a foundational starting point for researchers interested in developing new synthetic methodologies. Experimental validation is paramount to determine the actual efficacy, diastereoselectivity, and substrate scope of this auxiliary. Should it prove effective, it could offer a valuable and practical alternative to existing methods for the asymmetric synthesis of α-amino acids, further enriching the toolbox of the synthetic organic chemist.

References

-

O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 2004 , 37(8), 506-517. [Link]

-

O'Donnell, M. J., Bennett, W. D., & Wu, S. The stereoselective synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 1989 , 111(6), 2353-2355. [Link]

-

Myers, A. G., Gleason, J. L., Yoon, T., & Kung, D. W. A practical method for the synthesis of D- or L-α-amino acids. Journal of the American Chemical Society, 1997 , 119(28), 656-673. [Link]

- Evans, D. A. Studies in Asymmetric Synthesis: The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 1982, 15(2), 23-32. (No direct link available, but widely cited and accessible through university libraries).

-

O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012. (General reference for reaction mechanisms).

- Kurti, L., & Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005. (General reference for named reactions).

-

Lithium enolates & enolate equivalents. Making Molecules. [Link]

-

Alkylation of enolates. University of Liverpool. [Link]

-

Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base. Journal of the Chemical Society, Chemical Communications. [Link]

-

Lithium enolates. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete TFA Deprotection of tert-butyl Amino Esters

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the trifluoroacetic acid (TFA)-mediated deprotection of tert-butyl (t-Bu) amino esters. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My t-butyl ester deprotection with TFA is incomplete. What are the most common causes?

Incomplete deprotection is a frequent obstacle. The underlying causes typically revolve around reaction kinetics and stoichiometry. Here are the primary factors to investigate:

-

Insufficient Acid Concentration or Stoichiometry: The cleavage of a t-butyl ester is an acid-catalyzed process.[1] While technically catalytic in TFA, using a significant excess is standard practice to ensure the reaction proceeds to completion, especially if the substrate contains other basic functionalities that can sequester the acid.[2][3] For many substrates, a 1:1 mixture of TFA and a solvent like dichloromethane (DCM) is effective, but for more resistant esters, increasing the TFA concentration to 95% or even using it neat may be necessary.[1][4]

-

Inadequate Reaction Time: Deprotection is not instantaneous. While many reactions are complete within 1-4 hours at room temperature, sterically hindered esters or less reactive substrates may require extended reaction times, sometimes overnight.[2][5] It is crucial to monitor the reaction's progress to determine the optimal duration.[1]

-

Low Reaction Temperature: These reactions are typically performed at room temperature (20-25°C).[1] Lower temperatures will significantly slow the reaction rate. If you suspect sluggish kinetics, allowing the reaction to proceed at ambient temperature for a longer period is a prudent first step before resorting to heating.

-

Steric Hindrance: The steric environment around the t-butyl ester can significantly impede the approach of the acid, slowing the deprotection rate.[6] For particularly hindered substrates, more forcing conditions such as longer reaction times, increased TFA concentration, or gentle warming (e.g., to 40°C) might be required.[2]

-

Solvent Choice & Resin Swelling (for Solid-Phase Synthesis): Dichloromethane (DCM) is the most common solvent for TFA deprotections.[2] In solid-phase peptide synthesis (SPPS), proper swelling of the resin is critical for reagent accessibility. Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, which could lead to incomplete deprotection.[6]

Q2: I'm observing unexpected side products in my analysis. What are they, and how can I prevent them?

The formation of side products is almost always linked to the reactivity of the tert-butyl cation (t-Bu⁺) generated during the cleavage.[7] This highly reactive electrophile will readily alkylate any available nucleophiles in the reaction mixture.

Mechanism of Side Product Formation:

The core issue is the generation of the t-butyl cation as a byproduct of the deprotection. This cation can then attack nucleophilic residues, leading to unwanted modifications.

Caption: Fate of the tert-butyl cation during TFA deprotection.

Common Side Reactions and Prevention:

-

Alkylation of Sensitive Residues: Amino acids with nucleophilic side chains are particularly susceptible to alkylation by the t-butyl cation.[8]

-

The Solution: Scavengers: To prevent these side reactions, "scavengers" must be added to the TFA solution (often called a "cleavage cocktail").[8] These are nucleophilic reagents that are more reactive towards the t-butyl cation than the amino acid side chains, effectively trapping the cation before it can cause damage.[2][8]

Common Scavengers and Their Applications:

| Scavenger | Typical % (v/v) | Target & Purpose | Reference(s) |

| Triisopropylsilane (TIS) | 2.5 - 5% | A very effective universal scavenger for carbocations. Reduces the t-butyl cation. | [2][10] |

| Water | 2.5 - 5% | Acts as a scavenger for tert-butyl cations. | [2][11] |

| Thioanisole | 2 - 5% | Protects sulfur-containing residues like Met and Cys. Also helps suppress Trp alkylation. | [2][10] |

| 1,2-Ethanedithiol (EDT) | 1 - 2.5% | Highly effective for preventing Cys side reactions and assists in removing some protecting groups. | [12] |

| Dithiothreitol (DTT) | 1 - 5% | A reducing agent particularly useful for protecting Cys residues. | [2][11] |

A widely used general-purpose cocktail is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[12] However, for most routine cleavages, a simpler mixture of TFA/TIS/Water (95:2.5:2.5) is sufficient, especially if sensitive residues like Cys are absent or appropriately protected.[12]

Q3: How should I monitor the progress of my deprotection reaction?

Relying on a fixed reaction time is inadvisable. Active monitoring is essential to ensure the reaction goes to completion without allowing for extended exposure to harsh acidic conditions, which could promote side reactions.

-

Thin-Layer Chromatography (TLC): This is a quick and effective method. The product, a carboxylic acid, is significantly more polar than the starting t-butyl ester. Therefore, on a normal-phase silica plate, the product will have a much lower Retention Factor (Rf) value.[5] As the reaction progresses, the starting material spot will diminish, and the product spot will intensify near the baseline.[5]

-

Pro-Tip: If your carboxylic acid spot is "streaking," add 0.5-1% acetic or formic acid to your mobile phase to improve the spot shape.[5]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for quantitative analysis. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak over time.[1][5] This is the most unambiguous way to confirm the reaction is complete.[13]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool. The nine protons of the t-butyl group give a very distinct singlet signal, typically around 1.4 ppm.[5] The disappearance of this signal is a clear indicator of complete deprotection.[5]

Caption: Decision workflow for monitoring deprotection.

Q4: What is the correct procedure for working up a TFA deprotection reaction?

The goal of the work-up is to remove the TFA, scavengers, and cleaved byproducts to isolate the desired carboxylic acid.

Standard Protocol for Solution-Phase Reactions:

-

Removal of Excess TFA: After the reaction is complete, the volatile components (DCM and excess TFA) are removed under reduced pressure using a rotary evaporator.[6] To ensure complete removal of residual TFA, the residue is often co-evaporated with a solvent like toluene or DCM several times.[14]

-

Precipitation (for Peptides/Large Molecules): For larger molecules like peptides, the product is often precipitated from the concentrated TFA mixture by adding cold diethyl ether.[15] The resulting solid is then collected by centrifugation, washed multiple times with cold ether to remove TFA and scavengers, and dried.[15]

-

Aqueous Work-up (for Small Molecules): For smaller, organic-soluble molecules, a liquid-liquid extraction is common.

-

The crude residue is dissolved in a suitable organic solvent (e.g., ethyl acetate).

-

The organic solution is washed with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the TFA salt of the product amine and any remaining acid.[2]

-

The organic layer is then washed with water and brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.[6]

-

Experimental Protocols

Protocol 1: Standard TFA Deprotection in Solution

This protocol is a general starting point for the deprotection of a t-butyl ester in a solution phase.

-

Dissolution: Dissolve the t-butyl ester-protected compound in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[4] If required, add scavengers (e.g., 2.5-5% TIS) to the solution.[2]

-

Reaction: Stir the reaction at room temperature for 1-4 hours.[5]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.[5]

-

Work-up: Concentrate the reaction mixture under reduced pressure. Follow with either precipitation using cold diethyl ether or an aqueous work-up as described in Q4.[6][15]

Protocol 2: Two-Step TFA Cleavage for Sensitive Peptides

For peptides containing sensitive residues prone to side reactions, a two-step cleavage can be beneficial.[10]

-

Initial Mild Cleavage: Treat the peptidyl-resin with a milder cleavage cocktail, for example: TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10), for 30 minutes.[10] This initiates the removal of more labile protecting groups under conditions rich in scavengers.

-

Final Stronger Cleavage: Add neat TFA to the mixture to bring the final TFA concentration up to ~80-90%. Continue the reaction for an additional 1.5 to 2 hours to cleave the more resistant groups and the linker.[10]

-

Isolation: Follow standard peptide precipitation and washing procedures with cold diethyl ether.[15]

References

- Benchchem. (n.d.). Troubleshooting incomplete removal of the t-butyl ester protecting group.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.

- Benchchem. (n.d.). Technical Support Center: Monitoring t-Butyl Ester Deprotection Reactions.

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

-

ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved February 15, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 15, 2026, from [Link]

-

Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Retrieved February 15, 2026, from [Link]

-

Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Retrieved February 15, 2026, from [Link]

-

opnMe. (n.d.). opn2EXPERTS – Eco-friendly TFA-free solid-phase peptide synthesis. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2015, September 23). How can I deprotect esters using TFA? Retrieved February 15, 2026, from [Link]

- Benchchem. (n.d.). Technical Support Center: Optimizing TFA Cleavage for Peptides.

-

Kumar, S., et al. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

-

Flegel, F., et al. (2025, October 23). Advancing sustainable peptide synthesis. Green Chemistry. [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved February 15, 2026, from [Link]

-

Peptide 2.0. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved February 15, 2026, from [Link]

- Benchchem. (n.d.). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).

-

Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved February 15, 2026, from [Link]

-

CDN. (n.d.). Cleavage Cocktail Selection. Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]

-

OSTI.GOV. (2018, May 9). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Retrieved February 15, 2026, from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.

-

ResearchGate. (n.d.). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. agilent.com [agilent.com]

- 14. rsc.org [rsc.org]

- 15. peptide.com [peptide.com]

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of N-Protected Tert-Butyl 2-Amino-2-Cyclohexylacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and medicinal chemistry, N-protected α-amino acid esters are indispensable building blocks. Among these, derivatives of cyclohexylglycine are of particular interest due to the lipophilic and conformationally rigid nature of the cyclohexyl group, which can impart unique properties to peptides and small molecule therapeutics. The tert-butyl ester provides steric protection to the carboxylic acid, which can be selectively removed under acidic conditions. Accurate characterization of these molecules is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary tool for structural elucidation and purity assessment.

This guide provides an in-depth comparative analysis of the ¹H NMR spectra of tert-butyl 2-amino-2-cyclohexylacetate protected with three of the most common N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). Understanding the distinct spectral signatures imparted by these protecting groups is crucial for routine analysis and for identifying potential impurities or side products during synthesis.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectra of N-protected this compound derivatives are characterized by signals corresponding to the protons of the cyclohexyl ring, the α-proton, the NH proton, the tert-butyl ester, and the protecting group itself. While the signals for the core amino acid ester moiety will show some variation depending on the N-protecting group, the most significant differences are observed in the regions corresponding to the protecting groups.

The following table summarizes the expected ¹H NMR chemical shifts for the key protons in the three N-protected derivatives in CDCl₃, based on data from structurally similar compounds. It is important to note that the exact chemical shifts can vary depending on the solvent, concentration, and instrument used.

| Proton | N-Boc Derivative (Expected δ) | N-Cbz Derivative (Expected δ) | N-Fmoc Derivative (Expected δ) | Multiplicity |

| α-CH | ~ 4.1 - 4.3 ppm | ~ 4.2 - 4.4 ppm | ~ 4.3 - 4.5 ppm | Doublet (d) |

| NH | ~ 5.0 - 5.2 ppm | ~ 5.2 - 5.4 ppm | ~ 5.3 - 5.5 ppm | Doublet (d) |

| Cyclohexyl CH (methine) | ~ 1.6 - 1.8 ppm | ~ 1.6 - 1.8 ppm | ~ 1.6 - 1.8 ppm | Multiplet (m) |

| Cyclohexyl CH₂ (methylene) | ~ 1.0 - 1.8 ppm | ~ 1.0 - 1.8 ppm | ~ 1.0 - 1.8 ppm | Multiplet (m) |

| Ester t-Butyl (CH₃)₃ | ~ 1.45 ppm | ~ 1.45 ppm | ~ 1.45 ppm | Singlet (s) |

| Boc (CH₃)₃ | ~ 1.44 ppm | - | - | Singlet (s) |

| Cbz CH₂ | - | ~ 5.1 ppm | - | Singlet (s) |

| Cbz Phenyl | - | ~ 7.3 - 7.4 ppm | - | Multiplet (m) |

| Fmoc CH, CH₂ | - | - | ~ 4.2 - 4.5 ppm | Multiplet (m) |

| Fmoc Aromatic | - | - | ~ 7.2 - 7.8 ppm | Multiplet (m) |

Analysis of Key Spectral Features:

-

α-Proton (α-CH): The chemical shift of the α-proton is sensitive to the electron-withdrawing nature of the adjacent nitrogen and carbonyl groups. The Fmoc group, being the most electron-withdrawing of the three, is expected to shift the α-proton furthest downfield. The α-proton typically appears as a doublet due to coupling with the adjacent NH proton, with a coupling constant (³JH-H) in the range of 7-9 Hz.

-

Amide Proton (NH): The chemical shift of the NH proton is also influenced by the protecting group and can be affected by hydrogen bonding, concentration, and solvent. It appears as a doublet due to coupling with the α-proton. The downfield shift generally follows the order: Fmoc > Cbz > Boc.

-

Cyclohexyl Protons: The protons of the cyclohexyl ring typically appear as a complex series of multiplets in the upfield region of the spectrum (around 1.0-1.8 ppm).[1] The complexity arises from the conformational rigidity of the ring and the numerous proton-proton coupling interactions. The methine proton of the cyclohexyl ring attached to the α-carbon will be the most downfield of this group.

-

Tert-Butyl Ester Protons: The nine equivalent protons of the tert-butyl ester group give rise to a sharp singlet at approximately 1.45 ppm.[2] This signal is a characteristic feature and is useful for confirming the presence of the ester.

-

Protecting Group Protons:

-

Boc Group: The nine protons of the tert-butoxycarbonyl group also appear as a sharp singlet, typically around 1.44 ppm, often overlapping with the signal of the tert-butyl ester.[2]

-

Cbz Group: The benzyloxycarbonyl group is characterized by a singlet for the two benzylic protons (CH₂) at around 5.1 ppm and a multiplet in the aromatic region (7.3-7.4 ppm) for the five phenyl protons.

-

Fmoc Group: The 9-fluorenylmethoxycarbonyl group displays a more complex set of signals. The methine (CH) and methylene (CH₂) protons of the fluorenyl group appear as multiplets in the range of 4.2-4.5 ppm. The eight aromatic protons of the fluorene ring system give rise to a series of multiplets between 7.2 and 7.8 ppm.

-

Experimental Protocol for ¹H NMR Characterization

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the N-protected this compound derivative into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for these compounds due to their good solubility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

-

Cap the NMR tube and gently agitate until the sample is completely dissolved.

2. NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using appropriate parameters. Typical parameters for a 400 MHz spectrometer include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be increased for dilute samples)

-

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

Data Interpretation Workflow

The following workflow provides a systematic approach to analyzing the ¹H NMR spectrum of an N-protected this compound.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.